molecular formula C18H29N5O B3766517 N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide

Cat. No.: B3766517
M. Wt: 331.5 g/mol
InChI Key: GWRSEQAGUUIQKT-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a piperidine ring, and a triazole ring

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c24-18(19-10-9-16-7-3-1-4-8-16)17-15-23(21-20-17)14-13-22-11-5-2-6-12-22/h7,15H,1-6,8-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSEQAGUUIQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the cyclohexene and piperidine moieties. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions to introduce the triazole ring. The piperidine ring is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole, cyclohexene, or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexene and piperidine rings may also contribute to the compound’s overall binding affinity and specificity. Pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Cyclohexene derivatives: Compounds like cyclohexene oxide and cyclohexene carboxylic acid share the cyclohexene ring structure.

    Piperidine derivatives: Compounds such as piperidine and piperidine carboxylic acid share the piperidine ring structure.

Uniqueness

What sets this compound apart is its unique combination of the triazole, cyclohexene, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide

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